![molecular formula C7H10N4 B1451510 (1-甲基-1H-咪唑并[1,2-b]吡唑-6-基)甲胺 CAS No. 933707-00-7](/img/structure/B1451510.png)
(1-甲基-1H-咪唑并[1,2-b]吡唑-6-基)甲胺
描述
(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is a heterocyclic compound that features both imidazole and pyrazole rings
科学研究应用
Chemistry
In chemistry, (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents .
Medicine
Medicinally, derivatives of (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine have shown promise in the treatment of various diseases, including cancer and infectious diseases. The compound’s ability to inhibit specific enzymes and receptors is of particular interest .
Industry
In the industrial sector, this compound is explored for its potential use in the development of new materials, such as polymers and dyes. Its stability and reactivity make it suitable for various applications in materials science .
作用机制
Target of Action
Compounds with similar structures, such as imidazole derivatives, have been known to interact with a broad range of biological targets .
Mode of Action
It is known that imidazole derivatives can interact with their targets in various ways, leading to a range of biological activities .
Biochemical Pathways
Imidazole derivatives have been reported to influence a variety of biochemical pathways, leading to diverse biological activities .
Pharmacokinetics
It is known that the pharmacokinetic properties of a compound can significantly impact its bioavailability and therapeutic potential .
Result of Action
Imidazole derivatives have been reported to exhibit a range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Action Environment
It is known that environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a compound .
生化分析
Cellular Effects
The effects of (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to activate certain signaling pathways, leading to changes in gene expression that promote cell proliferation and survival. Additionally, this compound can alter cellular metabolism by affecting the activity of metabolic enzymes .
Molecular Mechanism
At the molecular level, (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine exerts its effects through several mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their activation or inhibition. This binding can result in changes in the conformation of the target molecule, thereby altering its activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound can result in sustained changes in cellular function, such as altered gene expression and metabolic activity .
Metabolic Pathways
(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism. For example, it may be metabolized by cytochrome P450 enzymes, resulting in the formation of metabolites that can further influence cellular function .
Transport and Distribution
The transport and distribution of (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and distributed to various organelles, where it exerts its effects .
Subcellular Localization
The subcellular localization of (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is crucial for its activity and function. It may be directed to specific compartments or organelles by targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can influence gene expression, or to the mitochondria, where it can affect cellular metabolism .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine typically involves the construction of the imidazole and pyrazole rings followed by their fusion. One common method involves the cyclization of amido-nitriles using nickel-catalyzed addition to nitriles, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate a variety of functional groups, including aryl halides and aromatic heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production, potentially involving continuous flow reactors and optimized catalytic systems to enhance yield and efficiency.
化学反应分析
Types of Reactions
(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding imidazo-pyrazole ketones, while reduction could produce alcohol derivatives.
相似化合物的比较
Similar Compounds
Imidazole: A five-membered ring containing two nitrogen atoms.
Pyrazole: A five-membered ring with two adjacent nitrogen atoms.
1-methyl-1H-pyrazol-4-yl)imidazo[1,2-a]pyridin-3-yl)pyridin-2-amine: An inhibitor of the FLT3-ITD and BCR-ABL pathways.
Uniqueness
(1-methyl-1H-imidazo[1,2-b]pyrazol-6-yl)methanamine is unique due to its fused ring structure, which combines the properties of both imidazole and pyrazole rings. This fusion enhances its stability and reactivity, making it a versatile compound for various applications in research and industry .
属性
IUPAC Name |
(1-methylimidazo[1,2-b]pyrazol-6-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N4/c1-10-2-3-11-7(10)4-6(5-8)9-11/h2-4H,5,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAWZMGOKGJRZMQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN2C1=CC(=N2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![{2-[2-(4-Methylphenyl)ethyl]phenyl}amine hydrochloride](/img/structure/B1451428.png)
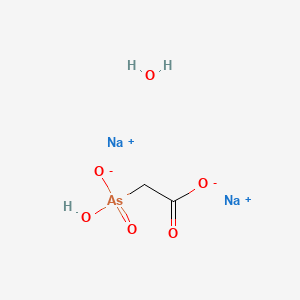
![N'-{[1-(2-Fluorobenzyl)piperidin-3-YL]methyl}-N,N-dimethylethane-1,2-diamine](/img/structure/B1451432.png)

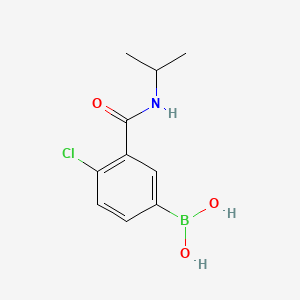
![4-[N-Cyclopropyl-N-(4-methoxybenzyl)sulfamoyl]phenylboronic acid](/img/structure/B1451437.png)
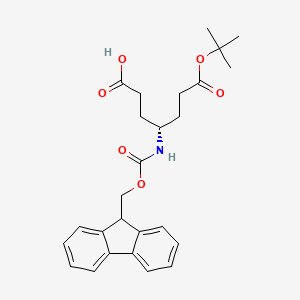
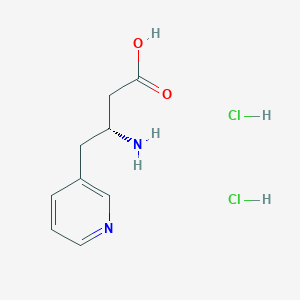

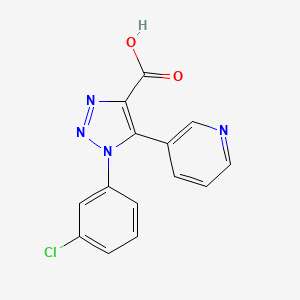

![2-[4-(Sec-butyl)phenoxy]-4-methylaniline](/img/structure/B1451448.png)
![3-[(2-Naphthyloxy)methyl]pyrrolidine hydrochloride](/img/structure/B1451450.png)
